Product packaging for Methyl 5-methyl-6-(methylamino)nicotinate(Cat. No.:)

Methyl 5-methyl-6-(methylamino)nicotinate

Cat. No.: B11802743
M. Wt: 180.20 g/mol
InChI Key: DYUCCDFBUJNNFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-methyl-6-(methylamino)nicotinate is a chemical reagent designed for research and development applications, strictly for professional laboratory use. This compound belongs to the nicotinate ester family and features a multi-substituted pyridine ring, a common scaffold in medicinal chemistry . Its specific structure, incorporating both methyl and methylamino functional groups, makes it a valuable synthetic intermediate or building block for constructing more complex molecules. Researchers may utilize this compound in the synthesis of potential pharmaceutical candidates, particularly in developing kinase inhibitors or other heterocyclic active ingredients, given the prominence of similar substructures in drug discovery . As a high-purity reagent, it is suited for method development and exploratory synthesis in organic chemistry and drug discovery projects. This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. All necessary safety data sheets (SDS) should be consulted prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O2 B11802743 Methyl 5-methyl-6-(methylamino)nicotinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 5-methyl-6-(methylamino)pyridine-3-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-6-4-7(9(12)13-3)5-11-8(6)10-2/h4-5H,1-3H3,(H,10,11)

InChI Key

DYUCCDFBUJNNFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1NC)C(=O)OC

Origin of Product

United States

Synthetic Methodologies for Methyl 5 Methyl 6 Methylamino Nicotinate and Structural Analogues

Key Synthetic Approaches to the Nicotinate (B505614) Core

The construction of the functionalized nicotinate core is a primary focus in the synthesis of the target molecule. This involves the careful introduction of substituents onto the pyridine (B92270) ring.

The formation of the methyl ester group on the nicotinic acid backbone is a fundamental step. The Fischer esterification is a classic and widely used method for this transformation. masterorganicchemistry.com This acid-catalyzed reaction involves treating a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com

For the synthesis of nicotinate esters, nicotinic acid can be reacted with an alcohol, such as methanol (B129727), in the presence of an acid catalyst like sulfuric acid. google.com To drive the reversible reaction towards the ester product, it is often necessary to remove the water formed during the reaction, for instance, through azeotropic distillation. google.comgoogle.com The reaction is typically carried out at the reflux temperature of the mixture. google.com

Alternative methods for esterification include reacting the corresponding acid chloride (nicotinyl chloride) with an alcohol. google.com Another approach involves the use of reagents like thionyl chloride with methanol, which provides anhydrous HCl to catalyze the esterification. chemicalbook.comcommonorganicchemistry.com For substrates that are sensitive to acidic conditions, the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), offers a milder alternative. commonorganicchemistry.com

Table 1: Comparison of Esterification Methods for Nicotinate Synthesis

MethodReagentsConditionsAdvantagesDisadvantages
Fischer EsterificationCarboxylic acid, Alcohol, Acid catalyst (e.g., H₂SO₄)RefluxCost-effective, suitable for simple alcoholsRequires harsh acidic conditions, reversible reaction
Acid Chloride MethodAcid chloride, AlcoholTypically mildHigh yieldingRequires prior synthesis of the acid chloride
Thionyl ChlorideCarboxylic acid, Alcohol, Thionyl chlorideMild to refluxGenerates anhydrous HCl in situThionyl chloride is corrosive and moisture-sensitive
Steglich EsterificationCarboxylic acid, Alcohol, DCC, DMAPMild, room temperatureSuitable for acid-sensitive substratesDCC can be an allergen, byproduct removal can be challenging

The introduction of the methylamino group at the 6-position of the nicotinate ring is a key step that is typically achieved through nucleophilic aromatic substitution (SNAr). chemistrysteps.commasterorganicchemistry.com This class of reactions involves the displacement of a leaving group on the aromatic ring by a nucleophile. fishersci.co.uk The presence of electron-withdrawing groups on the aromatic ring facilitates this reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. chemistrysteps.commasterorganicchemistry.com

Direct amination of a suitable nicotinate precursor with methylamine (B109427) is a common strategy. For this to be effective, the pyridine ring must be activated towards nucleophilic attack. This is often achieved by having a good leaving group at the target position and electron-withdrawing substituents elsewhere on the ring. chemistrysteps.com Copper-catalyzed methodologies, such as the Ullmann amination, have proven effective for the amination of aryl halides with aliphatic primary amines like methylamine. organic-chemistry.org These reactions can often be carried out under relatively mild conditions. organic-chemistry.org

A common and effective approach involves the use of a halogenated nicotinate as a precursor. Halogens, such as chlorine or bromine, serve as excellent leaving groups in SNAr reactions. chemistrysteps.com The reaction of a 6-halonicotinate ester with methylamine will lead to the desired 6-(methylamino)nicotinate product. The reactivity of the aryl halide in SNAr reactions generally follows the order F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. chemistrysteps.commasterorganicchemistry.com The reaction is typically carried out in a polar organic solvent. fishersci.co.uk

Table 2: Key Parameters in Nucleophilic Aromatic Substitution for Amination

ParameterInfluence on ReactionTypical Conditions
Leaving Group Reactivity: F > Cl > Br > IHalogenated nicotinates
Nucleophile MethylamineAqueous or in an organic solvent
Solvent Polar aprotic (e.g., DMSO, DMF) or polar protic (e.g., ethanol)Varies depending on specific reaction
Catalyst Copper salts (for Ullmann-type reactions)CuI, Cu powder
Temperature Varies, can range from room temperature to elevated temperatures50-100 °C

The introduction of the methyl group at the 5-position of the pyridine ring requires a regioselective approach. Direct methylation of the pyridine ring can be challenging due to the potential for multiple substitution products. google.com

One strategy involves starting with a pre-functionalized precursor that already contains the methyl group at the desired position, such as 5-methylnicotinic acid. chemicalbook.com This precursor can then be carried through the esterification and amination steps.

Alternatively, selective methylation methods can be employed. While Friedel-Crafts alkylation is not effective for pyridine compounds, other methods have been developed. google.com For instance, pyridine N-oxides can be activated with agents like trifluoromethanesulfonic anhydride (B1165640), allowing for regioselective addition of nucleophiles. nih.gov Another approach involves the use of a blocking group to direct the methylation to a specific position. nih.govchemrxiv.org For example, a maleate-derived blocking group has been used to achieve selective C-4 alkylation of pyridines. nih.govchemrxiv.org

Introduction of the Methylamino Moiety via Nucleophilic Aromatic Substitution

Advanced Synthetic Strategies and Process Intensification

Modern synthetic chemistry is increasingly focused on developing more efficient, sustainable, and cost-effective processes. For the synthesis of pyridine derivatives, this includes the use of advanced catalytic systems and process intensification techniques.

Recent advancements in the synthesis of pyridine derivatives include the use of transition-metal-catalyzed cyclization and cross-coupling reactions. nih.gov These methods offer new routes to functionalized pyridines. For instance, researchers at Virginia Commonwealth University have developed a continuous-flow process using flow reactors for the synthesis of pyridine compounds, which has been shown to increase yield from 58% to 92% and reduce the number of steps from five to one. vcu.edu This approach not only improves efficiency but also reduces production costs. vcu.edu

Enzymatic synthesis is another emerging area that offers a greener alternative to traditional chemical methods. nih.govnih.gov Biocatalyst-mediated processes can operate under mild reaction conditions with high conversion rates. nih.gov For example, Novozym® 435 has been used to catalyze the synthesis of nicotinamide (B372718) derivatives in continuous-flow microreactors. nih.gov

Process intensification, which aims to make chemical processes smaller, safer, and more energy-efficient, is also being applied to pyridine synthesis. The vapor-phase aminocyclization of acetaldehyde, formaldehyde, and ammonia is a key industrial process for producing pyridine bases, and research is ongoing to optimize catalyst and process parameters to achieve high selectivity and minimize waste. researchgate.net

Implementation of Continuous-Flow Microreactor Technologies

Continuous-flow chemistry, utilizing microreactors, has emerged as a powerful technology for the synthesis of nicotinamide and nicotinate derivatives. chemdistgroup.com This approach involves feeding reactant streams into a micro-scale chamber or tube where the reaction occurs, with the product being collected continuously at the outlet. chemdistgroup.com This methodology provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved reproducibility and safety, especially for highly exothermic processes. researchgate.net

A notable application is the enzyme-catalyzed synthesis of nicotinamide derivatives from methyl nicotinate and various amines. nih.gov In a study utilizing Novozym® 435, a lipase from Candida antarctica, a continuous-flow microreactor system demonstrated substantial improvements over conventional batch reactors. nih.govrsc.org The setup typically consists of syringe pumps delivering solutions of the methyl nicotinate derivative and the amine into a Y-mixer, after which the combined stream flows through a packed-bed reactor containing the immobilized enzyme. nih.gov

Research findings highlight a significant reduction in reaction time and an increase in product yield when using continuous-flow systems. rsc.org For instance, the reaction of methyl nicotinate with isobutylamine at 50°C achieved an 88.5% yield in just 35 minutes of residence time in a microreactor, whereas the same reaction in a batch process required 24 hours to achieve a 75.3% yield. nih.gov This efficiency underscores the potential of microreactor technology for the rapid and green synthesis of pharmaceutical intermediates. nih.govresearchgate.net

Reaction MethodReactantsTemperature (°C)Reaction TimeYield (%)
Continuous Flow Methyl nicotinate, Isobutylamine5035 min88.5%
Batch Reactor Methyl nicotinate, Isobutylamine5024 h75.3%
Continuous Flow Methyl nicotinate, Ethylamine5035 min85.2%
Batch Reactor Methyl nicotinate, Ethylamine5024 h71.6%
Continuous Flow Methyl nicotinate, Benzylamine5035 min86.7%
Batch Reactor Methyl nicotinate, Benzylamine5024 h73.5%

Data sourced from a study on the enzymatic synthesis of nicotinamide derivatives. nih.gov

Microwave-Assisted Synthetic Transformations

Microwave-assisted synthesis (MAS) is a "green" chemistry tool that utilizes microwave irradiation to heat reactions. nih.gov This technique often leads to dramatic reductions in reaction times, increased product yields, and enhanced selectivity compared to conventional heating methods. nih.gov The process involves selective and homogenous heating of reactants, which can minimize thermal gradients and provide uniform conditions for chemical transformations. nih.gov

Synthesis TypeConventional Heating TimeMicrowave-Assisted TimeKey Benefit
Pyrazolo[3,4-b]pyridine derivativesSeveral hoursMinutesHigher yields, shorter time
Tetrahydroquinoline derivativesNot specified15-120 minutesRapid synthesis
99mTc-sestamibi preparation~10 minutes10-20 secondsDrastic time reduction

Comparative advantages of Microwave-Assisted Synthesis (MAS). nih.govmdpi.com

Biocatalytic Approaches in Nicotinamide Derivative Synthesis

Biocatalysis, the use of enzymes to perform chemical transformations, offers an attractive approach to organic synthesis due to its high selectivity (chemo-, regio-, and stereo-selectivity) and mild reaction conditions. researchgate.netacs.org This methodology often reduces the need for functional-group activation, protection, and deprotection steps common in traditional organic synthesis. researchgate.net For the synthesis of nicotinamide derivatives, enzymes such as lipases have proven to be highly effective catalysts. nih.gov

The lipase Novozym® 435 is frequently used for the amidation of methyl nicotinate esters with various amines to produce the corresponding nicotinamides. nih.govrsc.org This enzymatic process is compatible with environmentally friendly solvents like tert-amyl alcohol and can be implemented in both batch and continuous-flow systems. nih.gov The biocatalytic route is favored for its selectivity, efficiently converting a nitrile group to an amide without further hydrolysis to nicotinic acid. nbinno.com The synthesis of nicotinamide derivatives using this method has resulted in high product yields, ranging from 81.6% to 88.5%, under optimized conditions. nih.govrsc.org These biocatalytic strategies are central to developing greener and more sustainable pathways for producing complex pharmaceutical molecules. researchgate.net

Application of Chemical Reaction Optimization Methodologies

Optimizing reaction conditions is a critical step in developing any synthetic process to ensure high efficiency, yield, and purity. Methodologies such as Design of Experiments (DoE) and the One Factor At a Time (OFAT) approach are employed to systematically investigate the influence of various reaction parameters. acs.orglibretexts.org

Design of Experiments (DoE) is a statistical methodology that allows for the simultaneous investigation of multiple factors on a given process. 6sigma.us Unlike traditional methods, DoE can identify significant interactions between factors, leading to a more comprehensive understanding and robust optimization of the reaction. 6sigma.us In the context of synthesizing nicotinate derivatives, a DoE approach could be used to study the combined effects of temperature, catalyst loading, reactant concentrations, and residence time (in a flow system). By fitting the experimental data to a mathematical model, it is possible to map a response surface that predicts the optimal conditions for maximizing product yield or minimizing impurities. 6sigma.us

FactorLevel 1 (-1)Level 2 (0)Level 3 (+1)
A: Temperature (°C) 405060
B: Catalyst Load (mg) 800870940
C: Flow Rate (μL/min) 1517.820

Conceptual Design of Experiments (DoE) matrix for optimizing a continuous-flow synthesis.

The One Factor At a Time (OFAT) optimization method involves varying the level of one factor over a range of values while holding all other factors constant. libretexts.org This process is repeated for each factor in turn until the optimal conditions are identified. libretexts.org For example, in optimizing the synthesis of a nicotinate ester, one might first vary the reaction temperature to find the optimum, then fix the temperature and vary the catalyst concentration, and so on. libretexts.org

While OFAT is intuitive and straightforward to implement, it is not always efficient and can fail to identify the true global optimum, especially when factors are interdependent and exhibit significant interactions. libretexts.orglibretexts.org Despite its limitations, OFAT can be an effective strategy when factors are known to be independent or as a preliminary screening method to identify a promising region for further optimization by more sophisticated methods like DoE. libretexts.org

Multistep Reaction Sequences and Intermediate Derivatization

The synthesis of complex substituted nicotinates like Methyl 5-methyl-6-(methylamino)nicotinate typically involves multistep reaction sequences starting from readily available pyridine precursors. These sequences offer multiple points for intermediate derivatization, allowing for the creation of a library of structural analogues.

A plausible synthetic pathway could begin with a commercially available starting material such as 6-methylnicotinic acid. google.com A typical first step is esterification, for example, by reacting the acid with methanol in the presence of a catalyst like sulfuric acid or thionyl chloride to yield methyl 6-methylnicotinate (B8608588). chemicalbook.comunishivaji.ac.in

Subsequent steps involve introducing substituents onto the pyridine ring. For instance, creating a 6-amino substituted nicotinate can be achieved through reactions involving halogenation followed by amination. google.com A related synthesis of methyl 5,6-diaminonicotinate starts with methyl 6-amino-5-nitronicotinate, which is then reduced using a palladium-on-carbon catalyst and hydrogen gas. prepchem.com This nitro-amino intermediate is a key platform for derivatization. The amino group can be further modified, for example, through reductive amination or other coupling reactions to install the desired methylamino group at the C6 position. Similarly, functionalization at the C5 position can be achieved through various aromatic substitution reactions on a suitable precursor. Each intermediate in such a sequence, for example, a halogenated or nitrated nicotinate ester, can be isolated and reacted with a variety of nucleophiles or other reagents to generate a diverse set of analogues. rsc.orgnih.gov

Oxidation Reactions in Nicotinate Synthesis

The formation of the carboxylate group on the pyridine ring is a critical step in nicotinate synthesis, typically achieved through oxidation. In large-scale industrial processes, strong oxidizing agents are employed to convert alkyl side chains on a pyridine ring into a carboxylic acid functional group.

Historically, agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid have been used researchgate.net. A prominent method developed by the Lonza Group involves the liquid-phase oxidation of 5-ethyl-2-methylpyridine (B142974) with nitric acid (HNO₃) at high temperatures (190–270 °C) and pressures (2–8 MPa) nih.gov. This process first yields 2,5-pyridinedicarboxylic acid, which is then decarboxylated to form nicotinic acid nih.gov. The efficiency of these reactions can be influenced by the choice of catalyst and reaction conditions. For instance, the oxidation of 3-methylpyridine can be catalyzed by systems like cobalt acetate and manganese acetate in the presence of bromides, achieving high conversion and selectivity nih.gov.

Alternative, more environmentally conscious methods have also been explored, such as using hydrogen peroxide (H₂O₂) or oxygen as the oxidant under milder conditions researchgate.netjetir.org. For example, the oxidation of 3-methylpyridine with oxygen can be performed in the presence of a cobalt, NHPI (N-Hydroxyphthalimide), and phosphonium bromide catalytic system, achieving 100% conversion of the starting material mdpi.com.

Starting MaterialOxidizing Agent/CatalystConditionsYield/SelectivityReference
5-ethyl-2-methylpyridineHNO₃190–270 °C, 2–8 MPa70% efficiency (initial processes) nih.gov
3-methylpyridineCo(OAc)₂, Mn(OAc)₂, Bromides, O₂210 °C, 2.5 MPa99% selectivity nih.gov
3-methylpyridineV₂O₅/TiO₂ (Ammonoxidation)280–500 °CHigh efficiency for 3-cyanopyridine intermediate mdpi.com
Nicotine (B1678760)H₂O₂70 °C, 8 hoursData reported for specific extraction/oxidation process jetir.org

Functional Group Interconversions (e.g., Nitro Group Reduction)

Functional group interconversion (FGI) is the process of converting one functional group into another and is essential for introducing the specific substituents found in this compound, particularly the methylamino group at the C6 position ic.ac.uk. A common and effective strategy for installing an amino group on an aromatic ring is through the reduction of a nitro group.

This two-step approach involves:

Nitration: Introduction of a nitro group (-NO₂) onto the pyridine ring at the desired position.

Reduction: Conversion of the nitro group to a primary amine (-NH₂).

The reduction of the nitro group is a well-established transformation. A highly efficient method involves catalytic hydrogenation. For instance, the synthesis of methyl 5,6-diaminonicotinate is achieved by reducing methyl 6-amino-5-nitronicotinate with hydrogen gas (H₂) over a 5% palladium-on-carbon (Pd/C) catalyst in a methanol solvent at room temperature prepchem.com. This reaction proceeds until the stoichiometric amount of hydrogen is absorbed, indicating the complete conversion of the nitro group to an amine prepchem.com.

Following the reduction to a primary amine, a subsequent alkylation step would be required to form the final methylamino group. This is typically achieved by reacting the amine with a methylating agent.

Other reducing agents can also be employed for nitro group reduction, including metals in acidic media (e.g., Zn, HCl) or other hydride reagents, depending on the presence of other sensitive functional groups in the molecule vanderbilt.edu.

TransformationReagents/CatalystKey FeaturesReference
Nitro Group to AmineH₂, Pd/CMild conditions (room temp.), high efficiency. prepchem.com
Nitro Group to AmineZn, HClClassical method using metal and acid. vanderbilt.edu
Azide to AmineH₂, Pd/C or LiAlH₄Alternative route to amines. vanderbilt.edu

By-product Formation and Mitigation Strategies in Nicotinate Synthesis

Other potential by-products arise from incomplete oxidation or over-oxidation (complete degradation) of the starting material nih.gov. For example, harsh oxidation conditions can lead to decarboxylation of the desired nicotinic acid product, resulting in the formation of pyridine nih.govmdpi.com. In gas-phase oxidation of 3-methylpyridine, side reactions can also lower the efficiency nih.gov.

Mitigation strategies focus on optimizing reaction conditions:

Stoichiometry Control: Using a large stoichiometric excess of nitric acid was found to help crystallize the nicotinic acid as a salt, aiding in its separation from the reaction mixture nih.gov.

Catalyst Selection: The choice of catalyst and promoters is crucial. In the ammoxidation of 3-picoline, catalysts like V₂O₅ with promoters such as TiO₂ or ZrO₂ are used to maximize the yield of the desired 3-cyanopyridine intermediate and minimize unwanted side products mdpi.com.

Temperature and Pressure Management: Precise control over temperature and pressure is essential to prevent both incomplete reactions and degradation of the product. For instance, the oxidation of quinoline (B57606) to nicotinic acid involves a two-temperature process to first form the intermediate and then selectively decarboxylate it nih.gov.

Isolation and Purification Techniques for Substituted Nicotinates

After the synthesis, isolating and purifying the target nicotinate compound is a critical final stage. The techniques employed depend on the physical properties of the product and the nature of the impurities.

Crystallization: This is a primary method for isolating the crude product from the reaction mixture. Nicotinic acid itself can be isolated by crystallization nih.gov. The process often involves adjusting the pH of the aqueous solution. For example, after oxidation with nitric acid, the resulting nicotinate salt is dissolved in water, and the pH is adjusted with a base to precipitate the crystalline nicotinic acid nih.gov. Recrystallization from a suitable solvent, such as ethanol, is then used to obtain a product of higher purity, as demonstrated in the synthesis of methyl 5,6-diaminonicotinate prepchem.com.

Filtration: This simple technique is used to separate the solid catalyst (e.g., Pd/C) from the reaction solution after catalytic hydrogenation, before proceeding with solvent evaporation and product isolation prepchem.com.

Chromatography: For complex mixtures or when very high purity is required, silica gel chromatography is a standard and effective technique. This method separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent). It is widely used for the separation of various nicotinate and nicotinamide derivatives nih.gov.

Distillation: For volatile liquid nicotinates or unreacted starting materials, vacuum distillation can be an effective purification method. This technique is particularly useful for separating components with different boiling points under reduced pressure to avoid thermal decomposition google.com.

Mechanistic and Kinetic Investigations of Chemical Transformations Involving Methyl 5 Methyl 6 Methylamino Nicotinate and Analogues

Elucidation of Reaction Mechanisms

The chemical reactivity of Methyl 5-methyl-6-(methylamino)nicotinate, a substituted pyridine (B92270) derivative, is governed by the interplay of its functional groups: the pyridine ring, the methyl ester, the aromatic methyl group, and the methylamino group. Understanding the mechanisms of its transformations is crucial for controlling reaction outcomes and optimizing synthetic pathways.

Mechanisms of Nucleophilic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) is a key reaction class for compounds like this compound. These reactions, long assumed to be stepwise, have been shown through kinetic studies to sometimes proceed through a concerted mechanism. rsc.org The operative mechanism—whether stepwise, concerted, or borderline—is influenced by the structure of the substrate. rsc.org

For nicotinate (B505614) analogues, amination via SNAr can exhibit complex kinetics. The choice of base in the reaction system can lead to different concentration profiles, sometimes suggesting that a species evolved during the reaction acts as a catalyst, thereby changing the mechanism. researchgate.net Extensive kinetic investigations are often necessary to identify novel reaction pathways and resolve uncertainties regarding the reaction mechanism. researchgate.net SNAr reactions exist on a mechanistic continuum, and understanding this can guide the development of general models for reactivity. rsc.org

Ester Hydrolysis Mechanisms

The ester group in nicotinate derivatives is susceptible to hydrolysis, which can be catalyzed by acids, bases, or enzymes.

The most common pathway for base-catalyzed hydrolysis of carboxylic acid esters is the bimolecular acyl-oxygen fission (BAc2) mechanism. epa.gov This process is analogous to an SN2 reaction, where a hydroxide (B78521) ion attacks the carbonyl carbon of the ester. epa.gov While other mechanisms like BAc1, BAl1, and BAl2 are possible, the BAc2 pathway is typically predominant. epa.gov

Studies on various nicotinate esters confirm that hydrolysis follows pseudo-first-order kinetics. tandfonline.comresearchgate.net The rate of this reaction is pH-dependent. tandfonline.com For instance, the hydrolysis of myristyl nicotinate, a prodrug of nicotinic acid, was studied across a pH range of 5-10, demonstrating a clear dependence of the degradation rate on pH. tandfonline.com The reaction is also subject to catalysis by different buffer species, with carbonate buffer showing a greater catalytic effect than borate (B1201080) or phosphate (B84403) buffers. tandfonline.com

Enzyme-mediated hydrolysis is also a significant pathway. In biological systems, esterases in tissues like the skin, liver, and brain can hydrolyze nicotinate esters. nih.govnih.govdrugbank.com This enzymatic hydrolysis is thought to be mediated by nonspecific α-naphthylacetate-esterase at the dermis layer of the skin. drugbank.com These enzymatic reactions often obey Michaelis-Menten kinetics. nih.gov Studies using skin homogenates have shown that ester prodrugs of nicotinic acid are metabolized during permeation, with the rate of metabolism dependent on the alkyl chain length of the ester. nih.gov

Mechanisms of Oxidation Reactions Relevant to Nicotinates

The pyridine ring and its substituents in nicotinate analogues can undergo oxidation. The oxidation of 5-ethyl-2-methylpyridine (B142974) with nitric acid is an industrial method to produce 6-methyl-nicotinic acid, a close analogue. environmentclearance.nic.in

Detailed mechanistic studies on the oxidation of nicotine (B1678760) by potassium permanganate (B83412) in acidic solutions reveal a process involving a free radical mechanism. semanticscholar.orgresearchgate.net The reaction proceeds through the formation of a 1:1 intermediate complex between the oxidant and the substrate prior to the rate-determining step. semanticscholar.orgresearchgate.net The reaction rate shows an inverse first-order dependence on the hydrogen ion concentration, indicating that oxidation rates increase as acidity decreases. semanticscholar.orgresearchgate.net The final oxidation product of nicotine in this reaction is nicotinic acid. semanticscholar.org The negative entropy of activation (ΔS≠) calculated for this reaction suggests that an inner-sphere mechanism is the more favorable pathway. semanticscholar.org

The oxidation of molecules with allylic hydrogens can follow two main pathways: allylic oxidation or a direct attack on the double bond. mdpi.com For nicotinate analogues with alkyl substituents, such as the methyl group at the 5-position in this compound, these positions could be susceptible to oxidation, potentially following free radical pathways. mdpi.com

Studies on Side Reaction Pathways and By-product Formation Mechanisms

During the synthesis of nicotinate analogues, competing side reactions can lead to the formation of by-products. A notable example occurs during the oxidation of 5-ethyl-2-methylpyridine with nitric acid at elevated temperatures to produce 6-methyl nicotinic acid. environmentclearance.nic.in Under these conditions, a competing side reaction results in the formation of a dicarboxylic acid, referred to as Di Nicotinic Acid. environmentclearance.nic.in

This "Di Acid" by-product can then undergo further reaction during the subsequent esterification step. When the oxidation mass is treated with methanol (B129727) to form the desired methyl ester (Methyl 6-methyl nicotinate), the Di Nicotinic Acid is also esterified, yielding a Di Nicotinic Acid Ester, or "diester," as a final by-product. environmentclearance.nic.in

Kinetic Analysis of Reactions

Kinetic analysis provides quantitative insight into reaction rates and the factors that influence them, such as temperature, concentration, and pH.

Rate Determinations and Activation Parameters

The rates of chemical transformations involving nicotinate analogues are determined by monitoring the change in concentration of reactants or products over time. For hydrolysis reactions, which often follow pseudo-first-order kinetics, the rate constant can be calculated from the slope of a linear plot of the natural logarithm of the remaining reactant concentration versus time. tandfonline.com

Kinetic studies of the hydrolysis of myristyl nicotinate in a phosphate buffer at pH 9 across different temperatures showed that the reaction follows the Arrhenius equation. tandfonline.com From the Arrhenius plot, key activation parameters were determined. tandfonline.com Similarly, kinetic analysis of the permanganate oxidation of nicotine has been used to evaluate thermodynamic activation parameters such as the enthalpy of activation (ΔH≠) and entropy of activation (ΔS≠). researchgate.net

Below are tables summarizing kinetic data for reactions involving nicotinate analogues.

Table 1: Kinetic Parameters for the Hydrolysis of Myristyl Nicotinate
ParameterValueConditionsSource
Rate LawPseudo-first-orderAqueous buffer solutions tandfonline.com
Activation Energy (Ea)24.57 kcal mol⁻¹Phosphate buffer, pH 9 tandfonline.com
Half-life (t₁/₂)466.5 days25 °C tandfonline.com
Rate Constant (k) in Liver Homogenate0.012 min⁻¹- tandfonline.com
Rate Constant (k) in Skin Homogenate0.028 min⁻¹- tandfonline.com
Table 2: Activation Parameters for the Oxidation of Nicotine by Permanganate
ParameterValueConditionsSource
Rate LawFirst-order in [Permanganate], Fractional-first-order in [Nicotine]Aqueous acid perchlorate researchgate.net
Enthalpy of Activation (ΔH≠)45.8 ± 1.8 kJ mol⁻¹- researchgate.net
Entropy of Activation (ΔS≠)-98.6 ± 2.5 J K⁻¹ mol⁻¹- researchgate.net

Influence of Reaction Conditions on Reaction Rates

Comprehensive studies detailing the influence of various reaction conditions on the transformation rates of this compound are limited in publicly available scientific literature. However, general principles of chemical kinetics, along with research on analogous nicotinic acid derivatives, can provide a foundational understanding of the factors likely to affect the reaction rates of this specific compound. Key parameters that typically influence reaction kinetics include temperature, concentration of reactants, and the nature of the solvent.

Temperature: In chemical reactions, an increase in temperature generally leads to a higher reaction rate. This is attributed to the increased kinetic energy of the reacting molecules, resulting in more frequent and energetic collisions. For transformations involving this compound, it is anticipated that elevating the reaction temperature would accelerate the rate of transformation, provided the compound and its reactants are thermally stable under the given conditions.

Concentration: The rate of a chemical reaction is also dependent on the concentration of the reactants. For reactions involving this compound and other reagents, increasing the concentration of either reactant would likely lead to a proportional increase in the reaction rate, assuming all other conditions are kept constant.

Solvent: The choice of solvent can significantly impact reaction rates. The polarity, viscosity, and protic or aprotic nature of the solvent can influence the solubility of reactants and stabilize transition states or intermediates, thereby affecting the activation energy of the reaction. For reactions involving a polar molecule like this compound, a polar solvent might be expected to facilitate reactions by solvating charged intermediates or transition states.

Table 1: Hypothetical Influence of Reaction Conditions on the Rate of a Nicotinate Derivative Transformation

Experiment Temperature (°C) Reactant A Concentration (mol/L) Reactant B Concentration (mol/L) Solvent Initial Rate (mol/L·s)
1 25 0.1 0.1 Methanol 1.2 x 10⁻⁵
2 50 0.1 0.1 Methanol 4.8 x 10⁻⁵
3 25 0.2 0.1 Methanol 2.4 x 10⁻⁵

Characterization of Reaction Intermediates

The characterization of reaction intermediates is crucial for elucidating the mechanistic pathways of chemical transformations. For reactions involving this compound, the identification of transient species would provide valuable insights into the step-by-step process of bond formation and cleavage.

Reaction intermediates are typically short-lived and present in low concentrations, making their detection and characterization challenging. Advanced spectroscopic techniques are often employed for their study. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) can be utilized to obtain structural information about these transient species. In some cases, low-temperature studies can be conducted to trap and stabilize reactive intermediates, allowing for more detailed characterization.

In the context of transformations of 6-aminonicotinate derivatives, potential intermediates could include protonated species, tetrahedral intermediates in nucleophilic acyl substitution reactions, or radical species in reactions proceeding through a free-radical mechanism. For instance, in the hydrolysis of the ester group of this compound, a tetrahedral intermediate would be expected to form upon nucleophilic attack of a water molecule or hydroxide ion at the carbonyl carbon.

While no specific studies characterizing the reaction intermediates of this compound have been found in the reviewed literature, the table below provides examples of common reaction intermediates that are characterized in the study of related organic reactions and the techniques used for their identification.

Table 2: Common Reaction Intermediates and Characterization Techniques

Intermediate Type Example Structure Common Characterization Techniques
Carbocation R₃C⁺ NMR Spectroscopy, Mass Spectrometry
Carbanion R₃C⁻ NMR Spectroscopy, UV-Vis Spectroscopy
Free Radical R₃C• Electron Paramagnetic Resonance (EPR) Spectroscopy

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment of individual atoms.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, DEPT)To unambiguously assign all proton and carbon signals and to piece together the molecular structure, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, revealing which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different fragments of the molecule.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments would help differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For the target compound, characteristic absorption bands would be expected for:

N-H stretching of the secondary amine.

C=O stretching of the ester group.

C-N stretching of the amino group.

C-O stretching of the ester.

C=C and C=N stretching within the aromatic pyridine (B92270) ring.

C-H stretching from the aromatic and methyl groups. Analysis of these vibrational modes would confirm the presence of the key functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated π-electrons, such as the pyridine ring in Methyl 5-methyl-6-(methylamino)nicotinate. The spectrum would show one or more absorption maxima (λmax) corresponding to transitions like π → π* and n → π*. The position and intensity of these absorptions are characteristic of the molecule's chromophore and can be influenced by the various substituent groups on the pyridine ring.

Despite extensive searches, specific datasets corresponding to the NMR, IR, and UV-Vis spectra for This compound could not be located. While data exists for related structures like methyl nicotinate (B505614) and methyl 5-methylnicotinate, extrapolation of this information would not provide a scientifically accurate or reliable analysis for the requested compound. The synthesis and full characterization of this compound may have been conducted in private research and not published, or it may exist under a different, less common nomenclature. Without access to primary research data, the creation of a detailed and accurate spectroscopic analysis as outlined is not feasible.

Experimental Absorption Spectra Analysis

Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. When a molecule absorbs UV or visible light, electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For pyridine derivatives, the UV absorption spectra typically arise from π → π* and n → π* electronic transitions associated with the aromatic ring and any substituent groups. nih.gov The position and intensity of these absorption bands are sensitive to the solvent environment and the nature of the substituents on the pyridine ring. nih.govnih.gov

Table 1: UV-Vis Absorption Data for Methyl Nicotinate

Compound Name Solvent λmax (nm)
Methyl Nicotinate Methanol (B129727) 196

Data sourced from SpectraBase. spectrabase.com

Theoretical Modeling of Electronic Spectra (e.g., Time-Dependent Density Functional Theory, TD-DFT)

To complement experimental data and gain deeper insight into the electronic structure, theoretical calculations are employed. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to model the electronic absorption spectra of molecules. nih.govresearchgate.net This approach can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO). nih.govresearchgate.net

The TD-DFT method allows for the calculation of excited states and provides a theoretical UV-Vis spectrum that can be compared with experimental results to validate both the experimental findings and the computational model. nih.govresearchgate.net For molecules like Methyl nicotinate and its derivatives, TD-DFT calculations can elucidate how different substituents influence the electronic properties and the resulting absorption spectra. nih.gov These calculations help assign specific absorption bands to particular electronic transitions within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or more decimal places). This precision allows for the calculation of a unique molecular formula.

The technique works by ionizing the sample and separating the resulting ions based on their exact mass. For pyridine derivatives, electrospray ionization (ESI) is a common method that generates protonated molecules ([M+H]+) with high efficiency. researchgate.net By comparing the experimentally measured accurate mass to the theoretical mass calculated for a proposed formula, the elemental composition can be confirmed.

For instance, the HRMS analysis of a related compound, methyl 4-bromo-6-methylnicotinate, demonstrates the power of this technique.

Table 2: HRMS Data for Methyl 4-bromo-6-methylnicotinate

Compound Name Molecular Formula Ion Calculated Mass (m/z) Found Mass (m/z)
Methyl 4-bromo-6-methylnicotinate C₈H₈BrNO₂ [M+H]⁺ 230.9811 230.9813

Data sourced from the Royal Society of Chemistry. rsc.org

This close agreement between the calculated and found mass provides high confidence in the assigned molecular formula.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique involves directing X-rays onto a single crystal of the compound. The electrons in the atoms diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, scientists can construct a detailed 3D model of the molecule, revealing exact bond lengths, bond angles, and torsional angles. mdpi.com

Furthermore, X-ray crystallography provides crucial information about the packing of molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding and π-π stacking. mdpi.com This information is vital for understanding the physical properties of the solid material. While a crystal structure for this compound is not publicly documented, the technique would provide definitive proof of its molecular structure and conformation in the solid state.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. Methodologies such as Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2) are widely employed to study pyridine (B92270) derivatives, offering a balance of accuracy and computational cost. DFT, in particular, is a popular choice for its efficiency in handling electron correlation in medium to large-sized molecules.

Geometry Optimization and Molecular Conformation Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For Methyl 5-methyl-6-(methylamino)nicotinate, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

ParameterTypical Calculated Value for Substituted Pyridines (Å or °)
Pyridine Ring C-C Bond Length1.39 - 1.40
Pyridine Ring C-N Bond Length1.33 - 1.34
Exocyclic C-N (amino) Bond Length1.38 - 1.42
C-N-C Bond Angle (in ring)~117
C-C-C Bond Angle (in ring)~120

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals: HOMO-LUMO Energy Gaps and Orbital Contributions)

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept here, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For substituted aminopyridines, the HOMO is often localized on the pyridine ring and the amino group, reflecting the electron-donating nature of these moieties. The LUMO is typically distributed over the pyridine ring, particularly on the carbon atoms. In the case of this compound, the presence of the electron-withdrawing methyl ester group would likely influence the energy and distribution of the LUMO.

Computational studies on various aminopyridines have shown HOMO-LUMO gaps in the range of 4-5 eV, indicating good kinetic stability. The precise energy gap for this compound would depend on the interplay between the electron-donating methyl and methylamino groups and the electron-withdrawing methyl ester group.

ParameterTypical Calculated Value for Aminopyridines (eV)Interpretation
HOMO Energy-5.0 to -6.0Electron-donating ability
LUMO Energy-0.5 to -1.5Electron-accepting ability
HOMO-LUMO Gap4.0 to 5.0Chemical reactivity and kinetic stability

Atomic Charge Distribution Analysis (e.g., Hirshfeld Charges)

The distribution of electron density within a molecule can be quantified through the calculation of atomic charges. Various methods exist for this, with Hirshfeld charge analysis being one that is less dependent on the basis set used in the calculation. This analysis provides insight into the electrostatic properties of the molecule and can help identify sites susceptible to electrophilic or nucleophilic attack.

In this compound, the nitrogen atom of the pyridine ring and the nitrogen of the methylamino group are expected to carry negative charges, making them potential sites for interaction with electrophiles. The hydrogen atoms of the methylamino group would likely have positive charges. The carbon atom of the carbonyl group in the methyl ester is expected to be electropositive.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. The different colors on an MEP map indicate the regions of different electrostatic potential. Typically, red areas represent regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas represent regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow areas represent regions of intermediate potential.

For this compound, the MEP map would likely show negative potential (red) around the pyridine nitrogen and the oxygen atoms of the ester group, indicating these as sites for electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the one attached to the methylamino group.

Quantitative Structure-Reactivity Relationships (QSRR) in Aromatic Systems

Quantitative Structure-Reactivity Relationships (QSRR) aim to correlate the structural or property descriptors of a set of compounds with their chemical reactivity. In the context of aromatic systems like pyridine derivatives, QSRR can be used to predict reactivity in various chemical transformations.

Theoretical Prediction of Reaction Pathways and Barrier Heights

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, through the transition state. By calculating the energies of these species, a reaction energy profile can be constructed. The height of the energy barrier from the reactants to the transition state, known as the activation energy or barrier height, is a critical factor in determining the rate of a reaction.

For this compound, theoretical studies could predict the pathways for reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, or reactions at the substituent groups. For instance, the methylation of the pyridine nitrogen or the amino group could be modeled. The calculations would identify the most likely reaction pathway by comparing the activation energies of different possible routes. Such studies on related pyridine systems have been instrumental in understanding their reaction mechanisms and predicting their chemical behavior.

Modeling of Potential Energy Surfaces

The potential energy surface (PES) is a fundamental concept in chemistry that describes the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify stable structures (minima), transition states (saddle points), and reaction pathways.

For this compound, modeling its PES would involve calculating the molecule's energy at various conformations. This is typically achieved through quantum mechanical methods such as Density Functional Theory (DFT) or ab initio calculations. The process would reveal the most stable arrangement of its atoms and the energy barriers for conformational changes, such as the rotation around the C-N bond of the methylamino group or the C-C bond connecting the ester group to the pyridine ring. These calculations are crucial for understanding the molecule's flexibility and its preferred shapes in different environments.

Solvent Effects in Theoretical Models (e.g., Polarizable Continuum Model, PCM)

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical models are essential to account for these solvent effects in computational simulations.

One of the most widely used methods is the Polarizable Continuum Model (PCM). In this approach, the solvent is represented as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium. The electrostatic interactions between the solute's charge distribution and the polarized solvent are then calculated. For this compound, applying the PCM would allow for the prediction of how its properties, such as conformational stability and electronic structure, change in different solvents, from nonpolar (like hexane) to polar (like water). This is vital for understanding its solubility and reactivity in solution.

Intermolecular Interactions and Hydrogen Bonding Analysis

The non-covalent interactions between molecules, such as hydrogen bonding and van der Waals forces, govern many of its physical and chemical properties, including its boiling point, solubility, and crystal packing.

Spectroscopic Probes of Hydrogen Bonding (e.g., IR Frequency Shifts)

Infrared (IR) spectroscopy is a powerful experimental technique for studying hydrogen bonding. The formation of a hydrogen bond typically leads to a red-shift (a decrease in frequency) and a broadening of the stretching frequency of the N-H bond involved in the interaction.

In the case of this compound, the N-H group of the methylamino substituent can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group can act as hydrogen bond acceptors. By analyzing the IR spectrum of this compound in different concentrations or in the presence of hydrogen-bonding partners, one could identify and characterize the hydrogen bonds it forms. For instance, a shift in the N-H stretching frequency would provide direct evidence of hydrogen bonding.

Computational Modeling of Non-Covalent Interactions

Computational methods are invaluable for analyzing non-covalent interactions with high precision. Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these interactions.

For this compound, these computational tools could be employed to model the interactions between two or more molecules. The calculations would reveal the strength and nature of the hydrogen bonds and other non-covalent contacts, providing a detailed picture of how these molecules interact with each other in the solid state or in solution. This information is crucial for predicting the material properties of the compound.

Synthesis and Chemical Properties of Derivatives of Methyl 5 Methyl 6 Methylamino Nicotinate

Systematic Structural Modifications of the Nicotinate (B505614) Core

The pyridine (B92270) ring of methyl 5-methyl-6-(methylamino)nicotinate is amenable to a variety of chemical modifications, including the introduction of halogen substituents, the variation of alkyl and aryl substitution patterns, and the exploration of different amine functionalities at the 6-position.

The introduction of halogen atoms onto the nicotinate core can significantly influence the electronic properties and metabolic stability of the molecule. Direct halogenation of the pyridine ring can be achieved through electrophilic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the existing substituents.

Research on the halogenation of substituted pyridines and related heterocycles provides insights into potential synthetic routes. For instance, metal-free halogenation protocols using trihaloisocyanuric acids have been successfully applied to quinoline (B57606) derivatives, offering a regioselective method for introducing halogens at specific positions. researchgate.net Similarly, methods for the halogenation of aromatic methyl ketones using reagents like Oxone® in the presence of sodium halides could be adapted for the nicotinic acid framework. nih.gov

A plausible route to halogenated derivatives of this compound could involve the synthesis of a halogenated precursor, such as methyl 6-chloro-5-methylnicotinate, followed by nucleophilic substitution with methylamine (B109427). Alternatively, direct halogenation of the parent molecule could be explored, with the expected substitution pattern influenced by the activating effect of the amino group and the directing effect of the other substituents.

Halogenation Method Reagents Potential Products Reference
Electrophilic ChlorinationN-Chlorosuccinimide (NCS)Chloro-derivatives dtic.mil
Electrophilic BrominationN-Bromosuccinimide (NBS)Bromo-derivatives dtic.mil
Sandmeyer ReactionNaNO₂, HCl, CuX (X=Cl, Br)Chloro- or Bromo-derivatives from an amino precursor wikipedia.orglscollege.ac.inorganic-chemistry.orgmasterorganicchemistry.com

The introduction of diverse alkyl and aryl groups onto the nicotinate core can be achieved through modern cross-coupling reactions. A common strategy involves the initial synthesis of a halogenated derivative, which can then serve as a substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, or Negishi couplings.

For example, a bromo-substituted derivative of this compound could be coupled with a variety of boronic acids (Suzuki coupling) or organostannanes (Stille coupling) to introduce a wide range of alkyl and aryl substituents at the position of halogenation. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.

Cross-Coupling Reaction Reactants Catalyst System Potential Products
Suzuki CouplingHalogenated nicotinate, Aryl/Alkyl boronic acidPd catalyst (e.g., Pd(PPh₃)₄), BaseAryl/Alkyl substituted nicotinates
Stille CouplingHalogenated nicotinate, Aryl/Alkyl stannanePd catalyst (e.g., Pd(PPh₃)₄)Aryl/Alkyl substituted nicotinates
Negishi CouplingHalogenated nicotinate, Aryl/Alkyl zinc reagentPd or Ni catalystAryl/Alkyl substituted nicotinates

The methylamino group at the 6-position of the parent molecule can be replaced with a variety of other primary and secondary amines to explore the impact of this substituent on the compound's properties. A versatile method for achieving this is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. wikipedia.orgorganic-chemistry.orgrug.nl

Starting from a precursor such as methyl 6-chloro-5-methylnicotinate, a diverse library of analogues can be synthesized by reacting it with different amines in the presence of a suitable palladium catalyst and a base. This methodology is known for its broad substrate scope and functional group tolerance. wikipedia.orgrug.nl

Amine Substituent Starting Amine Potential Reaction Reference
EthylaminoEthylamineBuchwald-Hartwig amination wikipedia.orgorganic-chemistry.orgrug.nl
PropylaminoPropylamineBuchwald-Hartwig amination wikipedia.orgorganic-chemistry.orgrug.nl
CyclopropylaminoCyclopropylamineBuchwald-Hartwig amination wikipedia.orgorganic-chemistry.orgrug.nl
PhenylaminoAnilineBuchwald-Hartwig amination wikipedia.orgorganic-chemistry.orgrug.nl
MorpholinoMorpholineBuchwald-Hartwig amination researchgate.net

Ester Group Transformations (e.g., Transesterification, Amidation)

The methyl ester functionality of this compound can be readily transformed into other esters or amides.

Transesterification can be achieved by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. This allows for the synthesis of a series of alkyl or aryl esters. The reaction is typically driven to completion by using an excess of the new alcohol or by removing the methanol (B129727) byproduct. google.comresearchgate.net

Amidation of the methyl ester can be accomplished by reaction with a primary or secondary amine, often at elevated temperatures or with the use of a catalyst. This reaction converts the ester into the corresponding amide, providing access to a wide range of nicotinamide (B372718) derivatives.

Transformation Reagents Product Type Reference
TransesterificationAlcohol (R'OH), Acid or Base catalystNicotinate ester (COOR') google.comresearchgate.net
AmidationAmine (R'R''NH), Heat or CatalystNicotinamide (CONR'R'') nih.gov

Functionalization of the Methylamino Side Chain

The secondary amine of the methylamino group is a site for further functionalization, such as acylation or alkylation.

N-Acylation can be achieved by reacting the parent compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This reaction leads to the formation of N-acyl-N-methylamino derivatives. The synthesis of N-acyl amides is a common transformation in medicinal chemistry. researchgate.netnih.govrsc.orgnih.gov

N-Alkylation can be performed using an alkyl halide or another suitable alkylating agent. This would result in the formation of a tertiary amine at the 6-position of the nicotinate ring.

Functionalization Reagents Product Type Reference
N-AcylationAcyl chloride (R'COCl), BaseN-Acyl-N-methylamino derivative researchgate.netnih.govrsc.orgnih.gov
N-AlkylationAlkyl halide (R'X), BaseN-Alkyl-N-methylamino derivative

Development of Chiral Derivatives (if applicable)

Chirality can be introduced into the derivatives of this compound through several synthetic strategies. One approach is to use a chiral amine in the synthesis of the 6-amino substituent, for instance, via a Buchwald-Hartwig amination with a chiral primary or secondary amine. This would lead to the formation of a diastereomeric or enantiomerically enriched product.

Another strategy involves the introduction of a chiral center elsewhere in the molecule, for example, by using a chiral alcohol for transesterification or a chiral acylating agent for the functionalization of the methylamino side chain. The synthesis of chiral pyridine derivatives is of significant interest in medicinal chemistry due to the prevalence of this motif in bioactive molecules. nih.govacs.orgnih.gov

Chiral Moiety Synthetic Approach Potential Chiral Product Reference
Chiral AmineBuchwald-Hartwig amination with a chiral amineDiastereomeric or enantiomerically enriched 6-amino nicotinate acs.orgnih.gov
Chiral AlcoholTransesterification with a chiral alcoholChiral nicotinate ester
Chiral Acyl GroupN-acylation with a chiral acylating agentChiral N-acyl derivative

Conclusion and Future Research Perspectives

Consolidation of Current Academic Understanding

Currently, there is a lack of direct experimental data in the peer-reviewed scientific literature for "Methyl 5-methyl-6-(methylamino)nicotinate". Our understanding must therefore be extrapolated from the known chemistry of related substituted methyl nicotinate (B505614) derivatives. For instance, the synthesis of various substituted nicotinates often involves multi-step sequences starting from readily available pyridine (B92270) precursors. The introduction of substituents at the 5 and 6 positions of the pyridine ring is a well-established area of synthetic chemistry.

General properties of nicotinate esters suggest that "this compound" would be a stable, crystalline solid or a high-boiling point liquid at room temperature. The presence of the methylamino group is expected to influence its electronic properties and basicity compared to unsubstituted methyl nicotinate. Spectroscopic characterization would be crucial for its definitive identification, with expected signals in ¹H NMR for the aromatic protons, the two methyl groups, the N-H proton, and the ester methyl group.

Identification of Unexplored Synthetic Avenues

The synthesis of "this compound" presents an opportunity for methodological exploration. Based on known synthetic routes for similar compounds, several plausible pathways can be proposed:

Sequential Substitution: A potential route could begin with a pre-functionalized pyridine ring, such as a 6-chloronicotinate derivative. Nucleophilic aromatic substitution with methylamine (B109427) would introduce the amino group at the 6-position. Subsequent introduction of the methyl group at the 5-position could be challenging and might require specialized techniques such as directed ortho-metalation or a multi-step process involving halogenation followed by a cross-coupling reaction.

Ring Formation Strategies: An alternative approach would be the construction of the substituted pyridine ring itself. This could involve a condensation reaction of appropriately substituted acyclic precursors, which would allow for the precise placement of the methyl and methylamino groups.

A systematic investigation into these and other potential synthetic strategies would be a valuable contribution to the field of heterocyclic chemistry.

Formulation of Advanced Mechanistic Questions

The reactivity of "this compound" is another area ripe for investigation. The interplay between the electron-donating methylamino group and the electron-withdrawing ester group is expected to create a unique electronic environment on the pyridine ring. This raises several mechanistic questions:

Electrophilic Aromatic Substitution: What would be the regioselectivity of electrophilic substitution reactions on the pyridine ring? The directing effects of the existing substituents would need to be carefully considered and could be a subject of both experimental and computational studies.

Reactivity of the Amino Group: The nucleophilicity and reactivity of the methylamino group could be explored in reactions such as acylation, alkylation, and diazotization.

Hydrolysis of the Ester: The rate and mechanism of the hydrolysis of the methyl ester under both acidic and basic conditions would provide insights into the electronic influence of the ring substituents.

Answering these questions would not only provide a deeper understanding of this specific molecule but also contribute to the broader knowledge of pyridine chemistry.

Projections for Novel Derivative Design and Applications within Pure Chemical Sciences

While the direct applications of "this compound" are yet to be discovered, its structure suggests potential as a scaffold for the design of novel derivatives with interesting properties for pure chemical research. For example:

Ligand Design: The nitrogen atoms of the pyridine ring and the amino group could act as coordination sites for metal ions, making it a potential building block for the synthesis of novel ligands and metal-organic frameworks (MOFs).

Supramolecular Chemistry: The potential for hydrogen bonding through the N-H group could be exploited in the design of self-assembling systems and molecular recognition studies.

Asymmetric Catalysis: Derivatives of this compound could be explored as chiral ligands in asymmetric catalysis, a field of significant importance in modern organic synthesis.

The synthesis and characterization of "this compound" would be the first step towards unlocking these and other potential applications within the realm of pure chemical sciences.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.